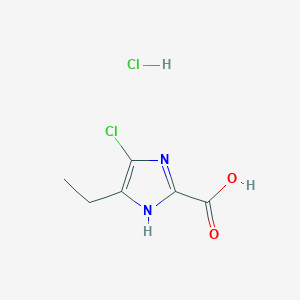

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

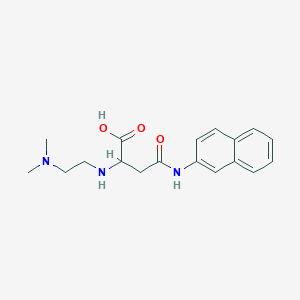

“4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 211.05 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H7ClN2O2.ClH/c1-2-3-4 (7)9-5 (8-3)6 (10)11;/h2H2,1H3, (H,8,9) (H,10,11);1H . This indicates the presence of chlorine, nitrogen, oxygen, and hydrogen atoms in the compound. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, imidazoles in general are key components to functional molecules used in a variety of applications .Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the hydrolysis of related ethyl esters leads to the formation of imidazole carboxylic acids, which crystallize to form distinct hydrates, highlighting their potential in creating diverse molecular structures through hydrogen bonding into three-dimensional networks (Wu, Liu, & Ng, 2005).

Pharmacological Activity

While avoiding specifics on drug use, dosage, and side effects, it's notable that imidazole derivatives, including those related to this compound, are explored for their pharmacological potentials. Compounds synthesized from imidazole bases have been evaluated for anti-inflammatory, analgesic, and other activities, demonstrating the chemical's role in the development of new therapeutic agents (Grandolini et al., 1993).

Ligand Design for Biological Receptors

The modification of imidazole derivatives, including adjustments to the ethyl group positioning, has been shown to influence biological activity significantly. These modifications can induce hormonal activity or increase antiproliferative effects against certain cancer cell lines, making these compounds valuable in the design of ligands for biological receptors (Wiglenda et al., 2005).

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that “4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride” could potentially have a wide range of applications in the future.

Mécanisme D'action

Target of Action

Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole compounds have been reported to interact with targets via hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Imidazole compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds have been reported to have antimicrobial, anti-inflammatory, and antitumor effects .

Action Environment

The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH and temperature. For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .

Propriétés

IUPAC Name |

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFSWDERDAHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)

![1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene](/img/structure/B2975332.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)